Thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
Thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride, a molecule featuring a primary amide, a primary amine hydrochloride, and an oxolane (tetrahydrofuran) ring. For drug development professionals, understanding a molecule's intrinsic stability is paramount for ensuring product quality, safety, and efficacy. This document details the underlying scientific principles and provides actionable experimental protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as a robust methodology for conducting forced degradation studies under thermal stress conditions as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[1] The guide culminates in a proposed degradation pathway, elucidating potential liabilities of the core structure and informing strategies for formulation, packaging, and storage.
Introduction: The Imperative of Stability Assessment
5-(Aminomethyl)oxolane-2-carboxamide hydrochloride incorporates three key functional groups of significant interest in pharmaceutical chemistry: an amide, a primary amine (as a hydrochloride salt), and a cyclic ether (oxolane). Each of these moieties presents a unique stability profile that can be influenced by temperature, pH, and other environmental factors.
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Amide Linkage: The amide bond is a cornerstone of many pharmaceuticals but is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat, yielding a carboxylic acid and an amine.[2][3][4][5]
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Oxolane Ring: Saturated cyclic ethers like oxolane (tetrahydrofuran) are generally more stable than highly strained rings like epoxides, but can undergo acid-catalyzed ring-opening, especially under thermal stress.[6]
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Amine Hydrochloride: The salt form enhances solubility and stability but can influence the degradation profile, particularly the thermal decomposition pathway.[7]
Forced degradation studies are a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8] This guide provides the scientific rationale and a detailed workflow for executing such a study on this molecule class.
Thermal Stability Analysis: TGA & DSC
Thermal analysis techniques provide critical information on the physical and chemical stability of a drug substance upon heating.[9] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[10][11]
Rationale for Thermal Analysis
The objective is to determine the temperatures at which the compound loses volatiles (e.g., water, HCl) and the onset temperature of thermal decomposition. This information is crucial for identifying safe processing and storage temperatures. For hydrochloride salts, TGA can often reveal a distinct mass loss step corresponding to the loss of HCl gas prior to the decomposition of the organic scaffold.[7] DSC complements this by identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.
Experimental Protocol: TGA/DSC
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Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium for DSC).
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Sample Preparation: Accurately weigh 3-5 mg of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
TGA Method:
-
DSC Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow versus temperature.
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Interpreting Thermal Data
The data obtained should be summarized to pinpoint critical thermal events.
| Analysis | Temperature Range (°C) | Observation | Interpretation |
| TGA | 100 - 150 | ~1-2% Mass Loss | Loss of residual moisture. |
| TGA | 180 - 220 | ~18-20% Mass Loss | Corresponds to the loss of one equivalent of HCl. |
| TGA | > 220 | Significant Mass Loss | Onset of thermal decomposition of the organic molecule. |
| DSC | ~175 | Endotherm | Melting point of the hydrochloride salt. |
| DSC | > 220 | Exotherm(s) | Onset of exothermic decomposition, correlating with TGA. |
Table 1: Representative TGA/DSC data for a pharmaceutical hydrochloride salt.
Forced Degradation: Thermal Stress & Degradation Profile
Forced degradation, or stress testing, intentionally degrades the drug substance to generate the likely degradants that could form under long-term storage conditions.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that minor degradants are produced in sufficient quantities for detection and identification without completely destroying the sample.[14]
Experimental Workflow for Stability Assessment
The overall process follows a logical sequence from stress application to data analysis, ensuring a comprehensive evaluation.
Caption: Workflow for Forced Thermal Degradation Analysis.
Protocol: Thermal Stress Study
This protocol outlines the steps for acidic, basic, and neutral thermal stress.
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in a suitable solvent (e.g., water or methanol:water).
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Stress Sample Preparation:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Neutral Hydrolysis (Heat): Mix 1 mL of stock solution with 1 mL of purified water.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 0.5 mg/mL with the analysis mobile phase and store it at 2-8 °C in the dark.
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Incubation: Place all stress samples in a calibrated oven or water bath at 60 °C. Monitor the degradation over time (e.g., at 2, 8, 24 hours) by withdrawing aliquots. The goal is to find the time point that yields approximately 10-15% degradation of the parent peak.[15]
-
Sample Quenching: After incubation, cool the aliquots to room temperature. Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively. This step is crucial to prevent further degradation before analysis.[16]
-
Analysis: Analyze all samples (stress and control) using a validated stability-indicating HPLC-MS method. The method must be able to separate the parent peak from all generated degradation products.
Identification of Degradation Products & Proposed Pathway
Analysis by HPLC-MS provides retention times and mass-to-charge (m/z) ratios for the parent compound and any new peaks that appear in the stressed samples. This data is the foundation for elucidating the degradation pathway.
Expected Degradation Products
Based on the known reactivity of amide and oxolane functionalities, we can predict the primary degradation products under thermal and hydrolytic stress.
| Identifier | Proposed Structure | Chemical Name | Δ Mass | Expected [M+H]⁺ | Formation Condition |
| Parent | 5-(Aminomethyl)oxolane-2-carboxamide | 145.09 | - | ||
| DP-1 | 5-(Aminomethyl)oxolane-2-carboxylic acid | Amide Hydrolysis Product | +1 | 146.08 | Acid/Base Hydrolysis |
| DP-2 | 4,5-Dihydroxy-6-aminohexane-1-carboxamide | Ring-Opening Product | +18 | 163.11 | Acid Hydrolysis |
Table 2: Predicted degradation products (DP) of 5-(Aminomethyl)oxolane-2-carboxamide.
Proposed Degradation Pathway
The primary degradation mechanisms are anticipated to be acid- and base-catalyzed amide hydrolysis and acid-catalyzed ring-opening of the oxolane moiety. The hydrochloride salt form provides an acidic environment that can facilitate these pathways upon dissolution and heating.
Caption: Proposed Thermal/Hydrolytic Degradation Pathways.
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Amide Hydrolysis (Pathway to DP-1): This is a highly probable degradation route under both acidic and basic conditions.[5] The nucleophilic attack of water (acid-catalyzed) or hydroxide (base-promoted) on the amide carbonyl carbon leads to the cleavage of the C-N bond, forming the corresponding carboxylic acid (DP-1) and ammonia.[2][4]
-
Oxolane Ring-Opening (Pathway to DP-2): This pathway is favored under acidic conditions.[6] Protonation of the ether oxygen makes the ring susceptible to nucleophilic attack by water, leading to cleavage of a C-O bond and formation of a diol (DP-2). This pathway is considered less likely under neutral or basic conditions.
Conclusion and Recommendations
The thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride are dictated by its constituent functional groups. The compound is expected to exhibit two primary degradation pathways under thermal and hydrolytic stress: amide hydrolysis and acid-catalyzed ring-opening.
Key Recommendations for Drug Development:
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Formulation pH: To minimize degradation, formulations should be buffered to a weakly acidic or neutral pH (e.g., pH 4-7), avoiding strongly acidic or basic conditions where both amide and oxolane degradation are accelerated.
-
Excipient Compatibility: Care should be taken when selecting excipients. Acidic excipients could promote degradation, and hygroscopic excipients could introduce moisture, facilitating hydrolysis.[17]
-
Storage Conditions: The compound should be stored in a cool, dry place, protected from high temperatures and humidity to limit both thermal decomposition and hydrolysis.
-
Analytical Monitoring: The stability-indicating HPLC method used for routine quality control must demonstrate adequate resolution between the parent compound and, at a minimum, the predicted degradation products DP-1 and DP-2.
This guide provides a robust scientific and methodological foundation for characterizing the stability of this and structurally related pharmaceutical compounds, ensuring that development decisions are based on a thorough understanding of the molecule's intrinsic properties.
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